molecular formula C5H4N4S B2613313 1H-Purine-6(2H)-thione CAS No. 1593958-94-1; 50-44-2

1H-Purine-6(2H)-thione

Cat. No.: B2613313
CAS No.: 1593958-94-1; 50-44-2
M. Wt: 152.18
InChI Key: CUZDKDJIGVUXCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Purine-6(2H)-thione (CAS: 1593958-94-1) is a purine derivative with the molecular formula C₅H₄N₄S and a molecular weight of 152.17 g/mol . Its structure features a thione (-S) group at the C6 position in the 2H tautomeric configuration, distinguishing it from other purine-thione analogs.

Properties

CAS No.

1593958-94-1; 50-44-2

Molecular Formula

C5H4N4S

Molecular Weight

152.18

IUPAC Name

1,2-dihydropurine-6-thione

InChI

InChI=1S/C5H4N4S/c10-5-3-4(7-1-6-3)8-2-9-5/h1H,2H2,(H,9,10)

InChI Key

CUZDKDJIGVUXCI-UHFFFAOYSA-N

SMILES

C1NC(=S)C2=NC=NC2=N1

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Mercaptopurine (6-MP)

  • Molecular Formula : C₅H₄N₄S (same as 1H-Purine-6(2H)-thione).
  • Key Difference : The thione group occupies the 6(9H) position, making it a tautomer of this compound .
  • Properties and Applications :
    • Clinically used as an antimetabolite in leukemia treatment, inhibiting DNA/RNA synthesis .
    • Higher aqueous solubility compared to methylated derivatives due to the free thiol group.
    • Susceptible to oxidation, requiring stabilization in formulations.

6-(Methylthio)purine

  • Molecular Formula : C₆H₆N₄S; Molecular Weight : 166.20 g/mol .
  • Key Difference : Methylation of the thiol group at C4.
  • Properties and Applications :
    • Increased lipophilicity enhances membrane permeability but reduces solubility in polar solvents .
    • The methyl group protects against oxidation, improving metabolic stability compared to 6-MP .
    • Used in biochemical studies to probe enzyme specificity.

2-Amino-1,9-dihydro-9-propyl-6H-Purine-6-thione

  • Molecular Formula : C₈H₁₁N₅S; Molecular Weight : 209.27 g/mol .
  • Key Differences: Amino group at C2 enhances hydrogen-bonding capacity.
  • Properties: The amino group may improve binding to adenosine deaminase or other purine-processing enzymes. The propyl substituent could extend half-life in vivo by reducing renal clearance .

Pyrazine-2(1H)-thione

  • Molecular Framework : Pyrazine (a six-membered ring with two nitrogen atoms) vs. purine (fused imidazole-pyrimidine system).
  • Key Differences :
    • Simpler ring structure with fewer hydrogen-bonding sites.
    • Lower molecular weight and distinct electronic properties.
  • Applications : Primarily studied in coordination chemistry (e.g., metal chelation) and antimicrobial agents .

Data Table: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Properties Applications
This compound C₅H₄N₄S 152.17 Thione at C6 (2H tautomer) Moderate solubility, tautomer-sensitive Research, potential drug development
Mercaptopurine (6-MP) C₅H₄N₄S 152.18 Thione at C6 (9H tautomer) High solubility, oxidatively unstable Leukemia therapy
6-(Methylthio)purine C₆H₆N₄S 166.20 Methylthio at C6 Lipophilic, oxidation-resistant Enzyme studies
2-Amino-9-propyl derivative C₈H₁₁N₅S 209.27 Amino (C2), propyl (N9) Enhanced binding, prolonged half-life Drug candidate optimization
Pyrazine-2(1H)-thione C₄H₄N₂S 112.15 Thione at C2 Metal chelation, antimicrobial Coordination chemistry

Research Findings and Implications

  • Tautomerism Effects : The 2H vs. 9H tautomerism in purine-thiones significantly impacts reactivity. For example, 6-MP’s 9H configuration facilitates its conversion into active thioguanine nucleotides, whereas the 2H form may exhibit altered metabolic pathways .
  • Substituent Influence : Methylation (e.g., 6-(methylthio)purine) or alkylation (e.g., propyl chain) modulates bioavailability and target engagement. These modifications are critical in prodrug design .
  • Structural Complexity : Purine-thiones generally exhibit broader biological activity than pyrazine-thiones due to their resemblance to nucleic acid components .

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